molecular formula C5H4BClFNO2 B15363574 (6-Chloro-5-fluoropyridin-2-YL)boronic acid

(6-Chloro-5-fluoropyridin-2-YL)boronic acid

Cat. No.: B15363574
M. Wt: 175.35 g/mol
InChI Key: QCUOVBZMWCXAOI-UHFFFAOYSA-N
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Description

B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with chlorine and fluorine atoms. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 6-chloro-5-fluoro-2-pyridine with a boronic acid derivative under suitable conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid with aryl halides in the presence of a palladium catalyst.

  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic esters or reduction to yield different boronic acids.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

  • Solvents: Organic solvents such as toluene or water are often employed.

  • Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

  • Biaryls: Resulting from Suzuki-Miyaura coupling reactions.

  • Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Chemistry: B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is widely used in the synthesis of biaryls through cross-coupling reactions. These biaryls are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.

Biology: The compound is used in the development of fluorescent probes and biological imaging agents due to its ability to form stable complexes with various biomolecules.

Medicine: It plays a role in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: The compound is utilized in the manufacturing of electronic materials and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid forms a complex with a palladium catalyst, which then facilitates the coupling with an aryl halide to form a biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes.

Comparison with Similar Compounds

  • B-(6-Chloro-5-fluoro-3-pyridinyl)boronic acid: Similar structure but different position of substituents on the pyridine ring.

  • B-(2-Chloro-5-fluoro-3-pyridinyl)boronic acid: Another positional isomer with chlorine and fluorine on the pyridine ring.

Uniqueness: B-(6-Chloro-5-fluoro-2-pyridinyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.

Properties

Molecular Formula

C5H4BClFNO2

Molecular Weight

175.35 g/mol

IUPAC Name

(6-chloro-5-fluoropyridin-2-yl)boronic acid

InChI

InChI=1S/C5H4BClFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2,10-11H

InChI Key

QCUOVBZMWCXAOI-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=C(C=C1)F)Cl)(O)O

Origin of Product

United States

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